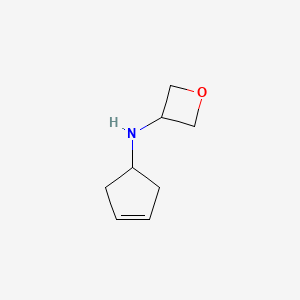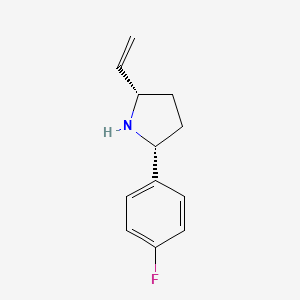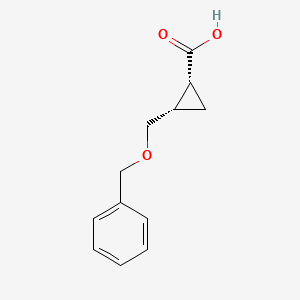
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C5H4ClNO4S2. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Méthodes De Préparation
The synthesis of Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Des Réactions Chimiques
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different thiazole derivatives.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. .
Applications De Recherche Scientifique
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Thiazole-5-carboxylic acid: Similar in structure but lacks the chlorosulfonyl group.
2-Methylthiazole-4-carboxylic acid: Another derivative with different substituents on the thiazole ring.
Sulfathiazole: A well-known antimicrobial agent with a thiazole ring.
Propriétés
Formule moléculaire |
C5H4ClNO4S2 |
|---|---|
Poids moléculaire |
241.7 g/mol |
Nom IUPAC |
methyl 2-chlorosulfonyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H4ClNO4S2/c1-11-4(8)3-2-7-5(12-3)13(6,9)10/h2H,1H3 |
Clé InChI |
NZOCXKOUAKVJCU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(S1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12949163.png)



![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12949201.png)



![Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12949231.png)




![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
